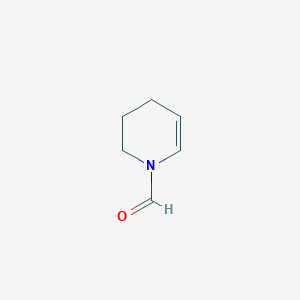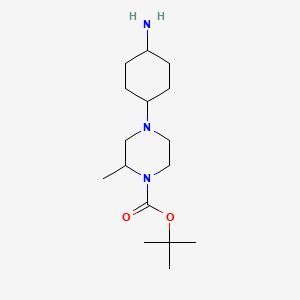![molecular formula C17H19N5O5 B15361283 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyloxy-2'-deoxyguanosine is a nucleoside analog derived from guanosine, where the hydroxyl group at the 8-position of guanosine is replaced by a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . Common methods include:
Protection of the hydroxyl group: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) to protect the hydroxyl group.
Introduction of the benzyloxy group: Reacting the protected guanosine with benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 8-Benzyloxy-2'-deoxyguanosine involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 8-Benzyloxy-2'-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Halides (e.g., iodine, bromine), alkylating agents (e.g., methyl iodide), and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Oxidized derivatives of 8-Benzyloxy-2'-deoxyguanosine.
Reduction: Reduced derivatives of 8-Benzyloxy-2'-deoxyguanosine.
Substitution: Substituted derivatives of 8-Benzyloxy-2'-deoxyguanosine with various functional groups.
Aplicaciones Científicas De Investigación
8-Benzyloxy-2'-deoxyguanosine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and oligonucleotides.
Biology: Studied for its potential role in nucleotide metabolism and DNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism by which 8-Benzyloxy-2'-deoxyguanosine exerts its effects involves its incorporation into DNA or RNA, leading to the disruption of nucleotide metabolism and cellular processes. The molecular targets and pathways involved include DNA polymerases, ribonucleotide reductases, and other enzymes involved in nucleotide synthesis and repair.
Comparación Con Compuestos Similares
8-Benzyloxy-2'-deoxyguanosine is compared with other similar compounds, such as 8-azaguanosine and 8-oxoguanosine, highlighting its unique chemical structure and potential applications. The comparison emphasizes the distinct properties and advantages of 8-Benzyloxy-2'-deoxyguanosine in various research and industrial applications.
List of Similar Compounds
8-Azaguanosine
8-Oxoguanosine
2'-Deoxyguanosine
Guanosine
This comprehensive overview provides a detailed understanding of 8-Benzyloxy-2'-deoxyguanosine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H19N5O5 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25) |
Clave InChI |
AMEUNRVTNJBDJN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


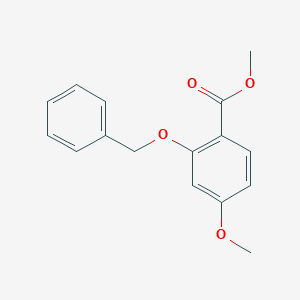
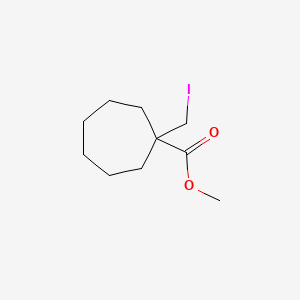

![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)
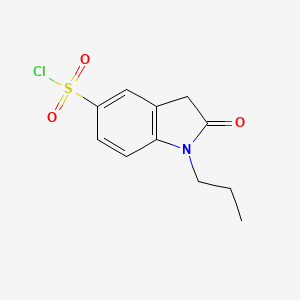
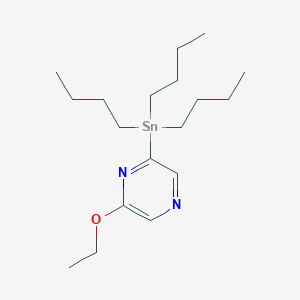
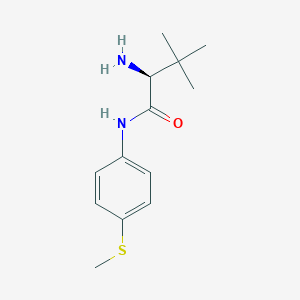

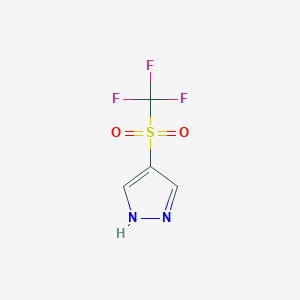
![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
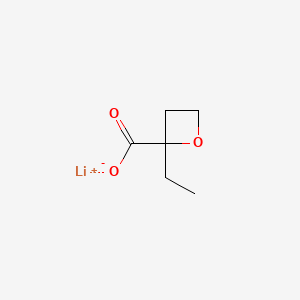
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
